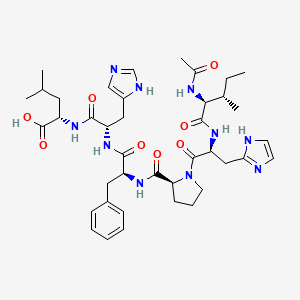
Ac-Ile-his-pro-phe-his-leu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups, including amide, imidazole, and phenyl groups. It is likely to be a peptide or a peptide-like molecule, given the presence of multiple amide bonds.
Synthetic Routes and Reaction Conditions:
- The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions to form amide bonds, and purification steps.
- Common reagents used in peptide synthesis include carbodiimides (e.g., dicyclohexylcarbodiimide), coupling agents (e.g., N-hydroxysuccinimide), and protecting groups (e.g., tert-butyloxycarbonyl).
Industrial Production Methods:
- Industrial production may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and complexity of the molecule.
- SPPS is often preferred for its efficiency and ability to automate the synthesis process.
Types of Reactions:
Oxidation: The imidazole and phenyl groups may undergo oxidation under specific conditions.
Reduction: Amide bonds are generally stable, but reduction can occur under strong reducing conditions.
Substitution: Functional groups such as imidazole can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
- The products will depend on the specific reactions and conditions used. For example, oxidation of the imidazole group may yield imidazolone derivatives.
科学的研究の応用
This compound, given its complexity, may have applications in various fields:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Potential use in studying protein interactions or as a building block for larger biomolecules.
Medicine: Possible applications in drug design and development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialized materials or as a catalyst in specific reactions.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example:
Biological Context: It may interact with specific enzymes or receptors, influencing biochemical pathways.
Chemical Context: It may act as a catalyst or intermediate in chemical reactions.
類似化合物との比較
- Other peptides or peptide-like molecules with similar functional groups.
- Compounds such as Ac-Ile-his-pro-phe-his-leu analogs with slight modifications in the side chains or functional groups.
Uniqueness:
- The specific arrangement of functional groups and the overall structure may confer unique properties, such as specific binding affinities or reactivity.
特性
CAS番号 |
121521-00-4 |
|---|---|
分子式 |
C40H56N10O8 |
分子量 |
804.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H56N10O8/c1-6-24(4)34(45-25(5)51)38(55)48-30(20-33-42-14-15-43-33)39(56)50-16-10-13-32(50)37(54)47-28(18-26-11-8-7-9-12-26)35(52)46-29(19-27-21-41-22-44-27)36(53)49-31(40(57)58)17-23(2)3/h7-9,11-12,14-15,21-24,28-32,34H,6,10,13,16-20H2,1-5H3,(H,41,44)(H,42,43)(H,45,51)(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)/t24-,28-,29-,30-,31-,32-,34-/m0/s1 |
InChIキー |
OCPDFWVOTXYQBC-BKKYOMMVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=NC=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C |
外観 |
Solid powder |
Key on ui other cas no. |
121521-00-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
IXPFHL |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ac-Ile-His-Pro-Phe-His-Leu AG 85-12 AG-85-12 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















